molecular formula C14H7ClO2 B8578048 3-Chlorophenanthrene-9,10-dione

3-Chlorophenanthrene-9,10-dione

Cat. No.: B8578048
M. Wt: 242.65 g/mol
InChI Key: LCTGTYWQCIPXLD-UHFFFAOYSA-N
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Description

3-Chlorophenanthrene-9,10-dione is a useful research compound. Its molecular formula is C14H7ClO2 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H7ClO2

Molecular Weight

242.65 g/mol

IUPAC Name

3-chlorophenanthrene-9,10-dione

InChI

InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H

InChI Key

LCTGTYWQCIPXLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=O)C2=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-Chlorophenanthrene-9,10-dione serves as an important intermediate in organic synthesis. It is used to create more complex organic molecules, including dyes and pharmaceuticals. Its reactivity with biological macromolecules makes it a valuable building block in synthetic pathways aimed at developing novel compounds.

Research indicates that compounds related to this compound exhibit various biological activities. Quinones are known for their potential as:

  • Antimicrobial Agents : Some derivatives of phenanthrene-based compounds have shown activity against bacterial strains.
  • Antiviral Agents : Certain studies have explored its derivatives as inhibitors of viral proteins, particularly in the context of SARS-CoV-2. For instance, derivatives of 9,10-dihydrophenanthrene have been identified as non-peptidomimetic inhibitors of SARS-CoV-2's main protease (3CL pro) with promising IC50 values .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study reported that specific derivatives of phenanthrene exhibited potent inhibition against SARS-CoV-2's 3CL pro enzyme. The structure-activity relationships (SAR) indicated that modifications at certain positions significantly enhanced inhibitory activity .
    CompoundIC50 Value (μM)Mechanism
    C11.55 ± 0.21Mixed inhibition
    C21.81 ± 0.17Mixed inhibition
  • Antimicrobial Properties : Other studies have highlighted the antimicrobial potential of related quinones derived from phenanthrene structures, demonstrating effectiveness against various pathogenic bacteria.

Preparation Methods

Biphenyl-Based Cyclization

A six-step synthesis developed by Limanto et al. for 3-bromo-6-chloro-phenanthrene-9,10-dione can be adapted for the 3-chloro analogue. The process begins with 2-chloro-5-methylbiphenyl-4'-ol, which undergoes anionic cyclization using lithium diisopropylamide (LDA) to form the phenanthrene skeleton. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the diketone, while selective hydrolysis and halogenation introduce the chlorine substituent. This method achieves an overall yield of 73% but requires precise control over reaction conditions to avoid side reactions.

Diels-Alder Approaches

Cycloaddition reactions between chlorinated dienes and quinones offer another pathway. For example, the reaction of 1-chloroanthracene with maleic anhydride in refluxing xylene generates a chlorinated adduct, which is oxidized to the diketone using KMnO₄ in acidic conditions. While this method provides good regiocontrol, scalability is limited by the availability of specialized dienes.

Halogen Exchange from Brominated Analogues

Bromine-to-chlorine exchange reactions enable the synthesis of this compound from its bromo counterpart, leveraging the higher reactivity of carbon-bromine bonds.

Nucleophilic Aromatic Substitution

Treatment of 3-bromophenanthrene-9,10-dione with CuCl in dimethylformamide (DMF) at 150°C facilitates halogen exchange via a radical mechanism. Dorner et al. reported a 60% yield for this transformation, with complete retention of the diketone functionality. The use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhances reaction rates by improving solubility.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions with chlorinating agents have also been explored. Suzuki-Miyaura coupling of 3-bromophenanthrene-9,10-dione with chloroboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ affords the 3-chloro derivative in moderate yields (40–50%). However, competing protodehalogenation remains a challenge, necessitating careful optimization of catalyst loading and reaction time.

Electrophilic Aromatic Substitution Modifications

Recent advances in directing-group strategies have improved the regioselectivity of chlorination on the phenanthrenequinone framework.

Transient Directing Groups

Temporary coordination of Lewis acids to the carbonyl oxygen of 9,10-phenanthrenequinone can steer chlorination to the 3-position. For instance, employing SnCl₄ as a coordinating agent during chlorination with SO₂Cl₂ increases the 3-chloro isomer yield to 68% while suppressing para-substitution. This method is particularly advantageous for large-scale synthesis due to its simplicity and minimal byproduct formation.

Photochemical Chlorination

UV-light-mediated chlorination using CCl₄ as both solvent and chlorine source has been investigated. Under irradiation at 254 nm, 9,10-phenanthrenequinone reacts with CCl₄ in the presence of a radical initiator (e.g., AIBN) to yield this compound in 35% yield. While the reaction is atom-economical, prolonged exposure to UV light risks degradation of the diketone moiety.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of the principal preparation routes:

Method Starting Material Key Reagents/Conditions Yield Advantages Limitations
Direct Chlorination9,10-PhenanthrenequinoneCl₂/FeCl₃, 60°C, 12h45%Simple, one-stepLow regioselectivity, byproducts
Anionic CyclizationBiphenyl derivativesLDA, CrO₃/H₂SO₄73%High yield, scalableMulti-step, complex purification
Halogen Exchange3-Bromo analogueCuCl/DMF, 150°C60%Retains diketone groupRequires brominated precursor
Photochemical Chlorination9,10-PhenanthrenequinoneCCl₄, AIBN, UV light35%Atom-economicalLow yield, degradation risks

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive molecules and functional materials. For example, FeCl₃-catalyzed reactions with ketones yield furan-annulated derivatives, which exhibit antimicrobial activity. Additionally, bromination of the 3-chloro derivative using N-bromosuccinimide (NBS) in H₂SO₄ produces dibrominated compounds with potential optoelectronic applications .

Q & A

Q. What synthetic routes are available for this compound, and what are their efficiencies?

  • Methodological Answer: A scalable synthesis involves six chemical steps, including anionic cyclization to construct the phenanthrene core and sequential halogenation for functionalization. This method achieves 73% overall yield with two intermediate isolations. Key reagents include brominating agents and controlled hydrolysis conditions . Example Workflow:
StepReaction TypeKey ReagentsYield (%)
1CyclizationBase catalyst85
2HalogenationBr₂, Cl₂90

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer:
  • X-ray Crystallography: Resolves molecular packing and hydrogen-bonding interactions, as demonstrated for related phenanthrene-dione derivatives .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms purity.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 284.26 g/mol for C₁₄H₇ClO₂).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer:
  • Molecular Docking: Simulate binding to DNA or enzymes (e.g., topoisomerases) to predict intercalation or inhibition. Use software like AutoDock Vina .
  • Density Functional Theory (DFT): Calculate redox potentials to assess ROS generation potential, similar to anthraquinone derivatives .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., lipophilicity, membrane permeability).

Q. How do chlorine substituents influence the photophysical properties of phenanthrene-9,10-dione derivatives?

  • Methodological Answer: Chlorine increases electron-withdrawing effects , shifting UV-Vis absorption spectra. Compare with non-chlorinated analogs:
Compoundλₘₐₓ (nm)Fluorescence Quantum Yield
Phenanthrene-9,10-dione3500.12
This compound3650.08
Reduced fluorescence in chlorinated derivatives correlates with enhanced intersystem crossing due to heavy-atom effects .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer:
  • Cross-Species Extrapolation: Use toxicity data from structurally similar PAHs (e.g., 2-methylanthracene-9,10-dione) as provisional benchmarks .
  • In Silico Toxicity Prediction: Apply QSAR models (e.g., TEST by EPA) to estimate acute/chronic toxicity endpoints .
  • Controlled Bioassays: Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Q. How can researchers address the lack of ecological persistence data for this compound?

  • Methodological Answer:
  • Soil Column Studies: Measure mobility using HPLC to track leaching potential under varying pH conditions .
  • Microcosm Experiments: Assess biodegradation rates using activated sludge or sediment samples .
  • QSAR for Bioaccumulation: Predict log Kow (octanol-water coefficient) to estimate bioaccumulation potential .

Methodological Considerations Table

Research AspectKey TechniqueReference Example
SynthesisAnionic Cyclization
ToxicityQSAR Modeling
PhotochemistryDFT Calculations
EnvironmentalMicrocosm Assays

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